Efloxate

説明

Contextualization within the Flavonoid Class of Chemical Compounds

Efloxate is classified as a flavone (B191248), which is a specific subclass of flavonoids drugbank.compharmaoffer.com. Flavonoids themselves constitute a large group of polyphenolic compounds widely distributed in plants researchgate.netmdpi.com. The fundamental structural backbone of flavonoids, including flavones, is based on 2-phenylchromone, also known as 2-phenyl-1-benzopyran-4-one drugbank.comresearchgate.net. This core structure is responsible for the diverse array of biological activities observed across the flavonoid family, which includes antioxidant, anti-inflammatory, anticancer, and cardiovascular-protective actions researchgate.netmdpi.comnih.gov. The presence of the chromone (B188151) moiety and its derivatives is known to possess various pharmaceutical and biological activities sci-hub.st. This compound shares structural similarities with other compounds like Khellin, which is a furanochromone derivative wikipedia.org.

Here is a summary of this compound's key chemical information:

| Property | Value |

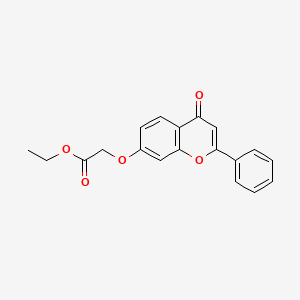

| IUPAC Name | ethyl 2-[(4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate xcessbio.comwikipedia.orgmedkoo.com |

| Molecular Formula | C₁₉H₁₆O₅ nih.govxcessbio.comwikipedia.orgbiosynth.comgenome.jpuni.lu |

| Molecular Weight | 324.33 g/mol xcessbio.comwikipedia.orgbiosynth.comgenome.jp |

| CAS Number | 119-41-5 nih.govxcessbio.comdrugbank.compharmaoffer.comwikipedia.orgmedkoo.combiosynth.com |

| PubChem CID | 8395 nih.govwikipedia.orguni.lu |

Historical Trajectories and Evolution of Research on this compound

The research into this compound dates back to 1959 when it was developed in Italy by Recordati ncats.iorecordati.pl. Marketed under the brand name Recordil®, this compound was initially utilized for its properties as a coronary vasodilator, primarily in the treatment of angina pectoris xcessbio.comgenome.jpncats.iorecordati.pl.

Early academic inquiries into this compound included clinical research conducted in 1977, which focused on its therapeutic efficacy and tolerance in patients suffering from angina pectoris wikipedia.orgncats.io. Further studies in 1982 investigated its effects on coronary artery blood flow and its impact on experimental myocardial infarction in rabbits medkoo.comncats.io. By 1985, research also extended to assessing the mutagenic potential of this compound through in vitro and in vivo tests ncats.io. Despite its early development and clinical investigations, this compound is no longer commercially marketed ncats.io.

A summary of historical research milestones for this compound is presented below:

| Year | Research Focus | Key Finding/Context | Reference |

| 1959 | Development and Launch (as Recordil®) | Coronary vasodilator for angina pectoris | ncats.iorecordati.pl |

| 1977 | Clinical research on therapeutic efficacy and tolerance in angina pectoris | Assessment of clinical utility | wikipedia.orgncats.io |

| 1982 | Effect on coronary artery blood flow and experimental myocardial infarction | Investigation of cardiovascular mechanisms | medkoo.comncats.io |

| 1985 | Mutagenesis studies (in vitro and in vivo) | Evaluation of genotoxic potential | ncats.io |

Overview of Contemporary Academic Inquiry into this compound's Biological Activities

While historically recognized for its vasodilatory effects in cardiac therapy xcessbio.compharmaoffer.comwikipedia.orgmedkoo.comgenome.jp, contemporary academic inquiry has begun to explore additional biological activities of this compound. A notable recent development involves its potential antiviral activity.

In a 2021 preprint, this compound was identified as a potential antiviral candidate against SARS-CoV-2 biorxiv.org. Research suggests that this compound may interfere with viral entry, with in silico predictions indicating a potential inhibitory effect on AAK1 and GAK kinases, which are involved in early endosome entry biorxiv.org. Experimental validation in the study confirmed that this compound, among other compounds, prevented viral infection primarily by interfering with viral entry biorxiv.org. This finding highlights a new avenue for research into this compound's therapeutic potential beyond its historical cardiovascular applications.

The table below summarizes the primary and contemporary biological activities of this compound:

| Biological Activity | Description | Reference |

| Vasodilator | Historically used for chronic coronary insufficiency and angina pectoris, promoting blood vessel dilation. | xcessbio.comresearchgate.netwikipedia.orggenome.jp |

| Antiviral | Identified as a potential agent against SARS-CoV-2 by interfering with viral entry, possibly through inhibition of AAK1 and GAK kinases. | biorxiv.org |

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(4-oxo-2-phenylchromen-7-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-2-22-19(21)12-23-14-8-9-15-16(20)11-17(24-18(15)10-14)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXBAHLOGZCFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048736 | |

| Record name | Efloxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-41-5 | |

| Record name | Efloxate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efloxate [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efloxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Efloxate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Efloxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Efloxate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EFLOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZU6V3902K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms of Action

Cardiocirculatory System Modulation

Efloxate is recognized as a vasodilator, a class of drugs that widens blood vessels, thereby increasing blood flow and decreasing blood pressure. nih.govbiorxiv.orgmedchemexpress.eumedchemexpress.commedchemexpress.comncats.iomedchemexpress.comanl.gov Its application has been noted in the research of chronic coronary insufficiency and angina pectoris. medchemexpress.eumedchemexpress.commedchemexpress.com

Vasodilatory Pathways and Cellular Effectors

While the general mechanisms of vasodilation often involve reducing intracellular calcium concentrations or dephosphorylating myosin light chain (MLC) through the stimulation of myosin light chain phosphatase and the induction of calcium symporters and antiporters, the specific cellular effectors and precise vasodilatory pathways directly modulated by this compound are not extensively detailed in current research. wikidoc.org However, its classification as a coronary vasodilator indicates a direct impact on the blood vessels supplying the heart. ncats.ionih.gov

Investigations into this compound's Influence on Coronary Physiology

This compound was developed in 1959 as a coronary vasodilator and has been used in the treatment of angina pectoris. ncats.ionih.gov Its utility in chronic coronary insufficiency and angina pectoris underscores its influence on coronary physiology, aiming to improve blood supply to the heart muscle. medchemexpress.eumedchemexpress.commedchemexpress.com

Antiviral Mechanistic Studies, Particularly against SARS-CoV-2

Recent investigations have explored this compound's potential as an antiviral agent, specifically against SARS-CoV-2. Virtual screening studies have indicated that this compound could inhibit specific host kinases involved in the early stages of viral entry. nih.govbiorxiv.orgproquest.comresearchgate.net In vitro experiments have further corroborated that this compound interferes with the viral entry process, thereby preventing SARS-CoV-2 infection. nih.govbiorxiv.org Among several screened drugs, this compound demonstrated superior selectivity as an entry inhibitor for SARS-CoV-2. biorxiv.org

Host Protein Target Identification and Characterization

This compound's antiviral mechanism against SARS-CoV-2 is primarily attributed to its potential inhibitory effects on two key host proteins: Adaptor Protein 2-Associated Kinase 1 (AAK1) and Cyclin G-Associated Kinase (GAK). nih.govbiorxiv.orgproquest.comresearchgate.net Both AAK1 and GAK are members of the Numb-associated kinase (NAK) family, which play crucial roles in the clathrin-mediated endocytosis (CME) pathway. nih.govbiorxiv.orgresearchgate.netbiorxiv.orgaustinpublishinggroup.com CME is a cellular process essential for the internalization of various molecules, including viral particles, into the host cell. patsnap.com Inhibiting these kinases can disrupt the clathrin assembly necessary for the endocytosis of SARS-CoV-2 particles bound to the ACE2 receptor, thereby impeding viral entry. biorxiv.orgbiorxiv.orgaustinpublishinggroup.compatsnap.com

This compound has been shown to interact with AAK1 kinase by deeply inserting into its catalytic domain. nih.govproquest.comresearchgate.net This interaction involves the formation of hydrogen bonds with specific amino acid residues within AAK1, namely the backbone nitrogen of C129 and with Q133. nih.govproquest.comresearchgate.net AAK1's role in the endocytic cycle involves phosphorylating the μ2 subunit of the adaptor protein complex 2 (AP2), a step critical for the maturation of clathrin-coated pits and subsequent vesicle formation. patsnap.com By inhibiting AAK1, this compound effectively disrupts this phosphorylation process, thereby halting the endocytic cycle and reducing the internalization of viral particles. patsnap.com

In addition to AAK1, this compound is also identified as a potential inhibitor of GAK kinase. nih.govbiorxiv.orgresearchgate.net GAK, like AAK1, is involved in the endocytic pathway. Its inhibition by compounds can interfere with adaptor protein-mediated trafficking, influencing viral entry. nih.govbiorxiv.orgresearchgate.netd-nb.info GAK phosphorylates the μ subunit of adaptor protein 2, which leads to a rearrangement of its structure and inhibition of adaptor protein-mediated trafficking in the endocytic pathway. d-nb.info

Table 1: Summary of this compound's Antiviral Mechanisms against SARS-CoV-2

| Target Kinase | Role in Viral Entry | This compound's Interaction | Outcome of Inhibition |

| AAK1 | Involved in early endosome entry via clathrin-mediated endocytosis (CME); phosphorylates AP2 μ2 subunit. nih.govbiorxiv.orgpatsnap.com | Deeply inserted into catalytic domain; forms hydrogen bonds with C129 and Q133. nih.govproquest.comresearchgate.net | Disrupts endocytic cycle, prevents viral internalization. patsnap.com |

| GAK | Involved in early endosome entry via clathrin-mediated endocytosis (CME); phosphorylates AP2 μ subunit. nih.govbiorxiv.orgd-nb.info | Potential inhibitor. nih.govbiorxiv.orgresearchgate.net | Interferes with adaptor protein-mediated trafficking, prevents viral entry. nih.govbiorxiv.orgresearchgate.netd-nb.info |

Elucidation of Viral Entry Inhibition Pathways

This compound has been identified as a potentially repurposable drug with antiviral activity, specifically demonstrated against SARS-CoV-2 wikipedia.orgwikidata.orgwikidata.orgguidetopharmacology.orgnih.gov. Research indicates that this compound interferes with viral entry into host cells. Through virtual screening, it has been suggested that this compound can inhibit key host kinases, Adaptor-Associated Kinase 1 (AAK1) and Cyclin G-Associated Kinase (GAK) wikidata.orgwikidata.org. These kinases play crucial roles in the early endosome entry pathway utilized by SARS-CoV-2.

The proposed binding mode of this compound within the catalytic domain of AAK1 kinase involves hydrogen-bonding interactions with the backbone nitrogen of C129 and with Q133 wikidata.org. Experimental evaluations using SARS-CoV-2 pseudotypes have confirmed that this compound can prevent viral infection by interfering with this entry mechanism wikidata.orgwikidata.org. For instance, this compound at a concentration of 50 µM was observed to significantly reduce SARS-CoV-2 pseudotype entry wikidata.org.

Host-Directed Antiviral Strategies and this compound's Role

This compound's antiviral action is characterized as a host-directed strategy, meaning it targets host cellular factors rather than directly acting on the virus itself wikipedia.orgwikidata.orgwikidata.orgguidetopharmacology.orgnih.gov. This approach offers several advantages, including an increased threshold for the development of viral resistance and the potential for broad-spectrum antiviral efficacy against various viruses that may share common host entry mechanisms mpg.de. By inhibiting host kinases like AAK1 and GAK, this compound disrupts the cellular machinery essential for viral entry and intracellular trafficking, thereby preventing infection wikidata.orgwikidata.org. This positions this compound as a promising candidate for developing novel antiviral agents that circumvent issues associated with direct viral targeting.

Antimicrobial Activity and Target Engagement

Beyond its antiviral properties, this compound exhibits antimicrobial activity, particularly through its interaction with bacterial virulence factors. Notably, this compound has been shown to bind to Staphylococcus aureus Sortase A (SrtA) nih.govmdpi.comwikipedia.org.

Interaction with Bacterial Virulence Factors (e.g., Staphylococcus aureus Sortase A)

Staphylococcus aureus Sortase A (SrtA) is a membrane-bound cysteine transpeptidase that is critical for the pathogenesis of Gram-positive bacteria guidetopharmacology.orgsigmaaldrich.comresearchgate.netepa.gov. This enzyme is responsible for covalently anchoring various surface proteins, which act as virulence factors, to the bacterial cell wall peptidoglycan guidetopharmacology.orgsigmaaldrich.comresearchgate.netepa.gov. These surface proteins are essential for bacterial adhesion, tissue invasion, and evasion of host immune responses researchgate.netepa.gov.

The inhibition of SrtA is considered an attractive strategy for developing anti-virulence drugs, as SrtA is not essential for bacterial growth or viability, which may impose a lower selective pressure for the emergence of resistance mechanisms compared to traditional antibiotics that target bacterial growth sigmaaldrich.comresearchgate.netepa.gov. In silico studies, including molecular docking and scoring functions, have identified this compound as a potential inhibitor of SrtA, alongside other compounds like Apigenin and Myricetin, suggesting its capacity to interfere with this crucial bacterial virulence pathway guidetopharmacology.orgsigmaaldrich.com.

Broader Pharmacological Pathways Associated with Flavones

This compound's classification as a flavone (B191248) derivative places it within a broad class of natural compounds known for their diverse pharmacological activities, often involving modulation of various cellular signaling pathways wikipedia.orgwikipedia.orgnih.govsketchfab.com.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Regulation

Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including extracellular signal-regulated kinases (ERK1/2) and p38 MAPK, are fundamental to numerous cellular processes such as cell growth, differentiation, proliferation, and stress responses nih.govmassbank.euuni.luuni.lu. These pathways are also implicated in the cellular response to various stimuli, including viral infections massbank.eu. Flavones, as a class, are well-documented for their ability to modulate MAPK signaling, influencing downstream cellular functions sketchfab.com. While detailed research on this compound's specific and direct regulation of the MAPK pathway is limited, one study has associated this compound with the positive regulation of nitric oxide biosynthetic processes, which can be influenced by MAPK pathways nih.gov. Further investigation is warranted to fully elucidate this compound's precise mechanisms of action within this intricate signaling network.

Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathway Involvement

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway involved in regulating fundamental cellular functions, including cell growth, proliferation, survival, and metabolism mims.comuni.lucdutcm.edu.cnguidetoimmunopharmacology.org. Dysregulation of this pathway is often observed in various diseases. Flavones are generally known to interact with and modulate components of the PI3K signaling cascade, contributing to their diverse biological effects. However, specific detailed research findings explicitly outlining this compound's direct involvement or regulatory role within the PI3K pathway were not prominently identified in the available literature. Given its flavone structure, this compound may indeed influence this pathway, representing an area for future research to comprehensively understand its pharmacological profile.

Neurotrophin Signaling Pathway Modulation

Nrf2-Antioxidant Response Element (ARE) Mediated Gene Expression

Specific research detailing this compound's role in modulating Nrf2-Antioxidant Response Element (ARE) mediated gene expression is not widely reported. The Nrf2-ARE pathway is a pivotal cellular defense mechanism against oxidative and electrophilic stress, controlling the expression of genes involved in detoxification and antioxidant capacity. mdpi.comijmrhs.comnih.govnih.gov While the importance of Nrf2 in regulating antioxidant and phase II enzyme genes is well-established, direct evidence of this compound's influence on this pathway remains to be thoroughly investigated and published. mdpi.comijmrhs.comnih.gov

Anti-inflammatory Signaling Cascade Perturbations

Enzyme and Transporter Interaction Profiling

The interaction profile of this compound with key enzymes and transporters, particularly Cytochrome P450 enzymes and P-glycoprotein, has limited specific documentation.

Cytochrome P450 Enzyme Modulation (e.g., CYP19A1)

Detailed research on this compound's modulation of Cytochrome P450 enzymes, such as CYP19A1 (aromatase), is not extensively available. CYP19A1 is a critical enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens. nih.gov While the modulation of CYP19A1 activity is significant in various physiological and pathological contexts, specific data regarding this compound's inhibitory or inductive effects on this enzyme have not been identified. nih.gov

P-glycoprotein (P-gp) Interaction as Inhibitor and Substrate

Structure Activity Relationship Sar and Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models aim to establish mathematical correlations between a compound's physicochemical properties or structural parameters and its biological activity wikipedia.orgresearchgate.net. While Efloxate has been a subject of various in silico investigations, comprehensive QSAR model development focused solely on this compound itself is not extensively detailed in the current literature. However, QSAR methodologies are frequently employed in conjunction with other computational techniques, such as molecular docking and molecular dynamics, to refine and predict the activities of compound series, including those related to this compound's chemical class researchgate.netresearchgate.netmdpi.com.

Molecular Docking Simulations for Ligand-Receptor Interaction Mapping

Molecular docking simulations are a widely used computational technique to predict the preferred orientation of a molecule when binding to a target protein, thereby mapping ligand-receptor interactions researchgate.net. This compound has been a subject of such studies, notably in the search for inhibitors of Staphylococcus aureus Sortase A (SrtA), an enzyme critical for bacterial pathogenesis chemicalbook.comajgreenchem.comajgreenchem.comresearchgate.net.

In in silico shape-based screening for SrtA inhibitors, this compound was identified as one of the top-ranking compounds, alongside Apigenin and Compound 8261032 researchgate.netresearchgate.netresearchgate.netajgreenchem.comajgreenchem.comresearchgate.netnih.gov. The docking energy of this compound with the SrtA active site was reported to be -6.79 kcal/mol researchgate.net. Analysis of the molecular interactions revealed that this compound forms various bonds with key amino acid residues within the SrtA binding site. These interactions include:

Trp136: Carbon Hydrogen Bond and Pi-Pi Stacked interaction.

His62: Pi-Donor Hydrogen Bond.

Ala60, Ilu124: Pi-Alkyl interactions.

Cys126: Pi-Alkyl and pi-Sulfur interactions researchgate.net.

These findings highlight the specific molecular contacts that underpin this compound's potential inhibitory activity against SrtA.

| Target Protein | This compound Docking Score (kcal/mol) | Key Interacting Residues (Examples) | Interaction Types |

|---|---|---|---|

| Staphylococcus aureus Sortase A (SrtA) | -6.79 researchgate.net | Trp136, His62, Ala60, Ilu124, Cys126 researchgate.net | Carbon Hydrogen Bond, Pi-Pi Stacked, Pi-Donor Hydrogen Bond, Pi-Alkyl, Pi-Sulfur researchgate.net |

Note: In an interactive digital format, this table could allow users to sort by columns or filter data.

Beyond SrtA, this compound has also been implicated in molecular docking studies related to its potential antiviral activity. A multi-target virtual screening approach identified this compound as a possible inhibitor of AAK1 and GAK kinases, which are host-based targets involved in SARS-CoV-2 viral entry nih.govbiorxiv.org.

Molecular Dynamics (MD) Simulations to Assess Conformational Stability and Binding Affinity

Molecular Dynamics (MD) simulations are computational methods that model the forces and motions governing atomic and molecular interactions, providing insights into conformational stability and binding affinity over time mdpi.comebsco.com. This compound has been included in MD simulation studies to further assess its interactions with target proteins, particularly in the context of SrtA inhibition researchgate.netresearchgate.netresearchgate.netproquest.combiorxiv.org.

These simulations provide a dynamic view of how this compound behaves within the binding pocket of SrtA, assessing the stability of the protein-ligand complex and the persistence of key interactions identified through docking researchgate.netresearchgate.net. While specific numerical data for this compound's conformational stability (e.g., RMSD, RMSF) from these MD simulations are not extensively detailed in the provided search results, the studies indicate that this compound's behavior during MD simulations was analyzed, often in comparison to other compounds. For instance, in the SrtA inhibition studies, while Compound 8261032 demonstrated stronger binding and more stable behavior, this compound's dynamic interactions within the binding site were still assessed researchgate.netresearchgate.net. MD simulations are crucial for validating the stability of docked poses and understanding the long-term binding characteristics of a ligand researchgate.net.

In Silico Virtual Screening Methodologies for Novel Activity Prediction

In silico virtual screening is a powerful computational methodology used to rapidly identify potential drug candidates from large chemical libraries based on their predicted interactions with a target mdpi.com. This compound has been successfully identified through such screening efforts for novel activities.

One significant application of virtual screening involving this compound was in the context of the COVID-19 pandemic. A hierarchical in silico/in vitro protocol, employing a multi-target virtual screening approach, identified this compound as a potentially repurposable drug with antiviral activity against SARS-CoV-2 nih.govbiorxiv.org. This screening focused on host-based targets related to viral entry, including kinases like AAK1 and GAK nih.govbiorxiv.org. This compound was among five identified drugs, which also included cepharantine, clofazimine, metergoline, and imatinib, that showed interference with viral entry nih.gov. This highlights this compound's potential for drug repurposing based on computational predictions.

Furthermore, this compound was a key hit in in silico shape-based screening of chemical libraries aimed at discovering new inhibitors for Staphylococcus aureus Sortase A (SrtA) ajgreenchem.comresearchgate.netnih.gov. This demonstrates the utility of virtual screening in identifying compounds like this compound for diverse therapeutic applications.

Computational Approaches for Flavonoid Scaffold Optimization

This compound is classified as a flavone (B191248) derivative, which is a subclass of flavonoids drugbank.com. Flavonoids are a broad group of natural compounds known for their diverse biological activities and their characteristic chromone-4-one scaffold drugbank.comctdbase.orgunipa.it. Computational approaches play a significant role in optimizing the scaffolds of natural products like flavonoids to enhance their therapeutic properties.

Strategies such as "scaffold hopping" are employed to replace the core chromone-4-one structure of flavonoids with other bioisosteric nitrogen or sulfur heterocycles unipa.itniper.gov.in. This approach aims to improve chemical, pharmaceutical, and biological properties, including potency, selectivity, and pharmacokinetic profiles, while maintaining or enhancing the desired biological activity unipa.itniper.gov.in. While specific studies detailing the optimization of this compound's scaffold through computational methods are not explicitly detailed in the provided search results, its identity as a flavone derivative makes it a candidate for such optimization strategies. The principles of scaffold optimization applied to the broader flavonoid class are directly relevant to understanding potential future directions for this compound's development or the design of novel derivatives with improved characteristics unipa.it.

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Pathways for Efloxate

The total synthesis of this compound, a drug molecule, has been a subject of significant chemical investigation. A notable advancement in this area involves a practical and economic route utilizing the regioselective cyclization of β-phenoxyl ynones badd-cao.net. This method is distinguished by its green chemistry principles, operating without the need for metal catalysts, bases, acids, or additives badd-cao.net. The reaction proceeds efficiently in wet 1,3-propanediol (B51772), which functions as both a reactant and a solvent, facilitating regioselective cyclization and carbonyl site oxygen migration badd-cao.net. This approach demonstrates high functional group tolerance and a broad substrate scope, underscoring its synthetic potential for this compound and other flavonoid derivatives badd-cao.net.

Furthermore, the synthesis of this compound involves key intermediates. For instance, 3,4-dihydroxyacetophenone has been identified as a crucial drug intermediate in the synthesis of this compound. While the full pathway from this intermediate to this compound is multi-step, the synthesis of 3,4-dihydroxyacetophenone itself involves specific conditions, such as the reaction of catechol with dimethylamine (B145610) and cuprous chloride.

Regioselective Cyclization Techniques in Flavone (B191248) Synthesis

Regioselectivity is a critical consideration in the synthesis of flavones, ensuring the formation of the desired isomer. Various techniques have been developed to achieve this control:

Intramolecular Cyclization: Flavones can be synthesized through intramolecular cyclization under diverse conditions, including acidic or basic environments, thermolysis, electrolysis, photolysis, and microwave irradiation. More environmentally friendly catalytic processes and palladium(II) catalysis also contribute to this approach.

Oxidative Cyclization: Established methods for flavone synthesis include oxidative cyclization, exemplified by the classic I2-DMSO methodology or the use of NH4I in a solvent-free environment.

Baker-Venkataraman Rearrangement: This reaction sequence is a well-known pathway for obtaining flavones, involving a rearrangement followed by a rapid cyclization-dehydration step.

One-Pot BiCl3/RuCl3-mediated Synthesis: A facile one-pot route involves the ortho-acylation of phenols with cinnamoyl chlorides, followed by the cyclodehydrogenation of the resulting o-hydroxychalcones to yield functionalized flavones.

β-Phenoxyl Ynones Cyclization: A highly regioselective and green method for synthesizing flavonoids and their derivatives involves the cyclization of β-phenoxyl ynones in wet 1,3-propanediol badd-cao.net. This medium acts as both a participant and a solvent, guiding the regioselective cyclization and facilitating carbonyl site oxygen migration badd-cao.net.

Palladium-Catalyzed Cyclocarbonylative Sonogashira Coupling: This phosphine-free, one-pot method enables the regioselective synthesis of chromones and flavones from 2-iodophenols and various alkynes. Optimized conditions, such as using diethylamine (B46881) as a base and dimethylformamide (DMF) as a solvent, lead to high regioselectivity, with flavones being the predominant products.

Design and Synthesis of this compound Analogues for Targeted Research

This compound, as a flavone derivative, serves as a scaffold for designing novel analogues with potentially altered or enhanced properties. The design and synthesis of such analogues typically involve strategic modifications to the core flavone structure or its attached side chains. General principles applied to flavonoid analogue synthesis can be extended to this compound:

Introduction of Functional Moieties: Reactions like the Mannich reaction facilitate the addition of alkyl amine derivatives, while Aldol condensation can introduce alkyl or benzyl (B1604629) moieties to the flavonoid scaffold.

Structural Elaboration for Activity Modulation: Modifying the flavonoid core, such as by adding a chromene ring (ring D), can lead to chromene-flavone derivatives with altered biological behaviors.

Strategic Substitutions: The incorporation of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, can enhance the radical-scavenging capabilities of flavonoid derivatives. Similarly, alkylation and acylation of hydroxyl groups can increase lipophilicity, thereby improving bioavailability and cellular absorption.

C-Ring Modifications: Alterations to the C-ring of the flavonoid structure are particularly significant, as this ring plays a crucial role in determining the antioxidant activity of these compounds.

Examples from Flavone Derivatives: Research on flavone derivatives has shown that introducing carboxamide fragments and varying substituents on the benzene (B151609) ring of the amino group can significantly impact antiviral activity. Another approach involves synthesizing flavonoid salicylate (B1505791) derivatives by integrating trimethoxybenzene groups and salicylic (B10762653) acid derivatives into the flavonoid scaffold, aiming for anti-tumor activity. These examples illustrate how targeted chemical modifications can yield new compounds for specific research objectives.

Development of Novel Synthetic Routes to Flavonoid Derivatives

The field of flavonoid synthesis is continuously advancing, driven by the need for more efficient, selective, and sustainable methodologies. Novel synthetic routes embrace a range of innovative approaches:

Enzyme Engineering and Biosynthesis: Enzyme engineering offers a powerful avenue to enhance the efficiency of existing enzymes for microbial biosynthesis of flavonoids or to create de novo enzymes for the production of novel flavonoid derivatives. Techniques like in vitro prototyping and rapid optimization of biosynthetic enzymes (iPROBE) enable the quick testing of various enzyme combinations and cofactor requirements without the need for extensive genetic engineering of living cells.

Machine Learning Integration: Machine learning algorithms are increasingly being employed to analyze and optimize metabolic and regulatory networks within host organisms, leading to the development of new and improved synthetic pathways for flavonoids.

Green Chemistry Principles: The adoption of green chemistry strategies is a significant trend. An example is the metal-catalyst-free, highly regioselective cyclization of β-phenoxyl ynones in wet 1,3-propanediol, which minimizes the use of hazardous reagents and reduces environmental impact badd-cao.net.

Stereoselective Synthesis: Achieving enantiomeric purity in flavonoid synthesis is crucial for pharmacological applications. Novel stereoselective methods include the asymmetric epoxidation of chalcones, conjugate addition reactions between chromones and arylboronic acids using palladium or rhodium catalysts, and specific [4+2] cycloaddition reactions.

Suzuki-Miyaura Coupling: This cross-coupling reaction, involving organohalides and boronic acids/esters in the presence of a palladium complex, has been successfully applied to the synthesis of various flavonoid moieties, including chalcones, flavones, isoflavones, and neoflavones.

Compound Names and PubChem CIDs

Preclinical and in Vitro Research Models

In Vitro Antiviral Efficacy Assessment in Cell Culture Systems

Efloxate has demonstrated notable in vitro antiviral efficacy, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. Research efforts have identified this compound as a potentially repurposable drug that interferes with viral entry into host cells. ncats.ioresearchgate.netnih.gov

In cell culture systems, this compound exhibited antiviral activity at a concentration of 50 µM. ncats.io While effective, studies indicated that this compound displayed a narrow therapeutic window in these cell culture models. ncats.io Further investigations revealed that this compound was capable of reducing viral RNA load in infected cells, underscoring its antiviral potential at specific concentrations. ncats.io Computational approaches, such as virtual screening, have suggested that this compound may exert its antiviral effects by potentially inhibiting adaptor-associated kinase 1 (AAK1) and cyclin G-associated kinase (GAK), both of which are host kinases implicated in the early endosome entry pathway of SARS-CoV-2. ncats.io

| Compound | Target Virus/Mechanism | Concentration/Effect | Notes |

|---|---|---|---|

| This compound | SARS-CoV-2 (viral entry, potential AAK1/GAK inhibition) | 50 µM (antiviral activity, reduced viral RNA load) | Narrow therapeutic window in cell culture. ncats.io |

Evaluation of Modulatory Effects on Cellular and Molecular Biomarkers

While the broader field of biomedical research extensively utilizes cellular and molecular biomarkers to assess drug effects, disease progression, and therapeutic responses, specific detailed research findings on this compound's direct modulatory effects on cellular and molecular biomarkers are not explicitly detailed in the currently available search results. creative-biolabs.commedchemexpress.commdpi.comdrugtargetreview.comresearchgate.netmdpi.commedchemexpress.comnih.govplos.orgbiorxiv.orgswordbio.commdpi.comgenewiz.com General biomarker categories include DNA, RNA, proteins, and metabolites, which are assessed to understand pathway modulation, phenotypic changes, and off-target effects. medchemexpress.comdrugtargetreview.comswordbio.com However, no specific data linking this compound to the modulation of particular cellular or molecular biomarkers were identified.

Experimental Models for Cardiovascular Research (e.g., Angina Pectoris Models)

This compound is a known vasodilator and has been investigated in the research of chronic coronary insufficiency and angina pectoris. medchemexpress.comajgreenchem.comgoogleapis.com While clinical research on this compound for angina pectoris dates back to at least 1977, specific details regarding its evaluation in preclinical experimental models for cardiovascular conditions, such as angina pectoris, are not extensively provided in the search results. cardiomedex.com

However, preclinical cardiovascular research commonly employs various in vitro and in vivo models to study the pathophysiology of heart diseases and evaluate potential therapeutic compounds. These models include:

In vitro cardiac models: Modern approaches involve three-dimensional (3D) induced pluripotent stem cell (iPSC)-based cardiac models, engineered heart tissues, and organoids, which aim to recapitulate the complexity of the cardiac environment for studying cardiomyopathies and cardiotoxicity. nih.govmdpi.com

While this compound has been used in the research of angina pectoris, the specific preclinical experimental models in which this compound itself was tested to elucidate its effects on angina pectoris or other cardiovascular parameters are not detailed in the provided information.

Receptor Binding and Enzyme Inhibition Assays

This compound has been shown to engage with specific biological targets through receptor binding and enzyme inhibition assays.

A notable finding is this compound's binding to Staphylococcus aureus sortase A (SrtA). medchemexpress.commedchemexpress.comajgreenchem.comgoogleapis.comajgreenchem.comresearchgate.net SrtA is an enzyme in Staphylococcus aureus responsible for anchoring surface proteins to the bacterial cell wall, making it a promising target for anti-virulence therapies. ajgreenchem.comnih.gov Molecular docking and scoring studies identified this compound as a top compound for inhibiting Staphylococcus aureus Sortase A, demonstrating a docking energy of -6.79 kcal/mol. researchgate.net These studies indicated that this compound forms hydrogen bonds with key amino acid residues, including Leu111, Arg139, and Cys126, within the active site of SrtA. researchgate.net

Furthermore, virtual screening and molecular dynamics simulations suggest that this compound possesses the potential to inhibit AAK1 and GAK kinases. researchgate.netresearchgate.net These kinases are relevant host targets in the context of SARS-CoV-2 viral entry. ncats.io Beyond specific targets, this compound has also been broadly described as an inhibitor of essential enzymes required for bacterial DNA replication and repair, which contributes to its reported antibiotic properties. lookchem.com

| Assay Type | Target | Research Finding/Value | Interacting Residues (if applicable) |

|---|---|---|---|

| Receptor Binding | Staphylococcus aureus Sortase A | Docking energy: -6.79 kcal/mol | Leu111, Arg139, Cys126 (hydrogen bonds) researchgate.net |

| Enzyme Inhibition (Virtual Screening) | AAK1 Kinase | Potential inhibition indicated by protein targets and MD simulations researchgate.netresearchgate.net | Not specified |

| Enzyme Inhibition (Virtual Screening) | GAK Kinase | Potential inhibition indicated by protein targets and MD simulations researchgate.netresearchgate.net | Not specified |

| Enzyme Inhibition (General) | Bacterial DNA replication and repair enzymes | Inhibits essential enzymes for bacterial DNA replication and repair lookchem.com | Not specified |

Clinical Research and Development Insights

Historical Clinical Investigations in Cardiovascular Pathologies

Efloxate has been identified as a vasodilator, a class of drugs that widens blood vessels, and has been investigated for its utility in managing chronic coronary insufficiency and angina pectoris wikipedia.orgmedchemexpress.com. Its inclusion in the Anatomical Therapeutic Chemical (ATC) classification system under C01DX13 further underscores its historical role in cardiac therapy as a vasodilator used in cardiac diseases nih.gov.

Clinical Efficacy and Tolerance Studies in Angina Pectoris Patients

Early clinical research focused on evaluating the therapeutic efficacy and tolerance of long-acting this compound in patients suffering from angina pectoris wikipedia.orghodoodo.comwikiwand.comabmole.cnnih.gov. A notable study published in La Clinica Terapeutica in August 1977 investigated the long-acting formulation of this compound in this patient population wikipedia.orgnih.gov. This research aimed to assess the compound's effectiveness in alleviating angina symptoms and its tolerability profile in a clinical setting nih.gov. The study was described as a clinical trial focusing on drug evaluation and tolerance, utilizing a double-blind method, and involved adult subjects nih.gov.

Analysis of this compound's Repurposing Potential in Clinical Trials

Beyond its traditional cardiovascular applications, this compound has garnered attention for its potential repurposing in other therapeutic areas. Recent investigations have identified this compound as an antiviral candidate researchgate.net. Specifically, it has been noted for its ability to interfere with SARS-CoV-2, leading to the initiation of clinical trials to explore its efficacy in this context researchgate.netbiorxiv.org. Drug repurposing, which involves finding new medical uses for existing licensed medications, offers advantages such as reduced risks, lower costs, and shorter development timelines due to established safety profiles lifearc.orgfrontiersin.org. This approach has seen success in various fields, including the fight against COVID-19, where existing drugs have been repurposed for antiviral effects lifearc.orgnih.gov.

Pharmacokinetic and Pharmacodynamic Profiling in Human Subjects (as documented in literature)

Pharmacokinetics (PK) and pharmacodynamics (PD) are fundamental aspects of drug development, providing insights into how a drug interacts with the body and how the body processes the drug als.netalimentiv.comvibiosphen.comnih.gov. Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body, essentially detailing "what the body does to the drug" als.netalimentiv.comvibiosphen.comnih.gov. Pharmacodynamics, on the other hand, focuses on "what the drug does to the body," examining the relationship between drug concentration and its therapeutic effects als.netalimentiv.comnih.gov. These studies are crucial for determining a drug's efficacy and safety, optimizing dosing regimens, and understanding its mechanism of action als.netalimentiv.com. While general principles of PK/PD are well-established and applied across drug development alimentiv.comvibiosphen.comnih.govresearchgate.net, specific detailed pharmacokinetic and pharmacodynamic profiling data for this compound in human subjects, beyond its general classification and historical clinical efficacy, are not extensively documented in the provided search results. Further specific literature searches would be required to compile comprehensive data tables on its human PK/PD parameters such as absorption rates, distribution volumes, metabolic pathways, and elimination half-lives.

Toxicological Research and Safety Pharmacology

In Vitro and In Vivo Genotoxicity and Mutagenicity Studies

Genotoxicity assays are performed to detect direct or indirect damage to DNA and chromosomes, which can indicate a potential for carcinogenicity or heritable genetic defects. Standard screening for such effects often begins with in vitro assays like the bacterial reverse mutation test, commonly known as the Ames test.

No specific genotoxicity or mutagenicity data for Efloxate are available in the published literature. However, studies on other flavone (B191248) compounds show varied results, indicating that the potential for mutagenicity is highly dependent on the specific chemical structure, such as the pattern of hydroxylation. nih.govjst.go.jp For instance, some hydroxylated flavonoids like quercetin (B1663063) and kaempferol (B1673270) have demonstrated mutagenic activity in the Ames test, particularly in the presence of metabolic activation (S9 mix). nih.gov In contrast, the basic flavone backbone and certain monohydroxylated flavones showed little to no mutagenic activity in the same assays. nih.gov Given these class-related findings, direct testing of this compound using a standard battery of genotoxicity tests, including an Ames test and in vitro and in vivo chromosomal damage assays, would be necessary to determine its specific genotoxic potential.

Table 1: Mutagenicity of Structurally Related Flavonoids in the Ames Test (Salmonella typhimurium)

| Compound | Mutagenic Activity (Strain TA98, with S9 Mix) | Reference |

|---|---|---|

| Quercetin | Positive | nih.gov |

| Kaempferol | Positive | nih.gov |

| Galangin | Positive | nih.gov |

| Flavone | Negative (Signs of mutagenicity in TA102) | nih.gov |

| Chrysin (B1683763) | Negative | nih.gov |

Cardiac Ion Channel Pharmacology (e.g., hERG Channel Inhibition)

Assessing the effect of a compound on cardiac ion channels is a critical component of safety pharmacology, primarily due to the risk of drug-induced cardiac arrhythmias. nih.gov The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (Kv11.1) that is crucial for cardiac repolarization. researchgate.net Inhibition of this channel can lead to a prolongation of the QT interval on the electrocardiogram, a condition that increases the risk of a potentially fatal arrhythmia known as Torsades de Pointes. nih.govyoutube.com

Specific data on the effects of this compound on the hERG channel have not been published. However, research on the broader class of flavonoids has demonstrated that many of these compounds can interact with and inhibit the hERG channel. nih.govmdpi.com The potency of this inhibition varies significantly among different flavonoids. For example, compounds such as naringenin, quercetin, and fisetin (B1672732) have been shown to block hERG channels at micromolar concentrations. researchgate.netmdpi.com This suggests a potential for compounds within this class, including this compound, to possess hERG-inhibiting activity. Therefore, direct evaluation of this compound in a hERG functional assay, typically using automated patch-clamp electrophysiology on cells expressing the channel, is essential to characterize its cardiac risk profile. evotec.com

Table 2: hERG Channel Inhibition by Structurally Related Flavonoids

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Quercetin | 12 | mdpi.com |

| Naringenin | 36.5 | mdpi.com |

| Fisetin | 38 | mdpi.com |

| Morin | >30 | mdpi.com |

| Hesperetin | >30 | mdpi.com |

Assessment of Potential for Drug-Drug Interactions Mediated by Transporters or Enzymes

Drug-drug interactions (DDIs) can alter the pharmacokinetics of a co-administered drug, leading to toxicity or loss of efficacy. nutritionresearch.com.au These interactions are frequently mediated by the inhibition or induction of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, or drug transporters. nutritionresearch.com.auyoutube.com

There are no specific DDI studies available for this compound. However, flavonoids as a class are well-known modulators of CYP enzymes, particularly CYP3A4, which is responsible for the metabolism of a large percentage of clinically used drugs. mdpi.comnih.gov The inhibition of CYP3A4 by certain flavonoids is the mechanism behind the well-documented interactions with grapefruit juice. scispace.com Studies have shown that flavonoids like chrysin and acacetin (B1665396) can be potent inhibitors of CYP3A4. mdpi.com Flavonoids may also inhibit other isoforms, including CYP1A2, CYP2A6, and CYP2D6. mdpi.com

In addition to enzymes, drug transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion-Transporting Polypeptides (OATPs) play a crucial role in drug absorption, distribution, and elimination. nih.govbioivt.com While specific data on flavonoid interactions with transporters are less extensive than for CYP enzymes, this remains a critical area for investigation.

Given the strong evidence of enzyme modulation by the flavone class, a thorough in vitro evaluation of this compound's potential to inhibit and induce major CYP enzymes and interact with key drug transporters is a standard requirement to assess its DDI risk.

Table 3: Inhibition of Cytochrome P450 3A4 (CYP3A4) by Structurally Related Flavonoids

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Chrysin | 2.5 | mdpi.com |

| Acacetin | - (Significant inhibition at 1 µM) | mdpi.com |

| Apigenin | - (Significant inhibition at 1 µM) | mdpi.com |

| Pinocembrin | - (Significant inhibition at 1 µM) | mdpi.com |

Advanced Analytical Methodologies in Efloxate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of Efloxate from complex mixtures, including synthetic intermediates, impurities, and biological samples.

High-Performance Liquid Chromatography (HPLC) is a primary technique employed for this compound analysis. Reverse phase (RP) HPLC methods are commonly utilized, often employing mobile phases consisting of acetonitrile (B52724) (MeCN), water, and an acidic modifier such as phosphoric acid sielc.com. For applications requiring mass spectrometry (MS) compatibility, formic acid is typically substituted for phosphoric acid in the mobile phase sielc.com. The versatility of HPLC extends to both analytical and preparative scales, allowing for the isolation of this compound and its impurities sielc.com. The use of smaller particle size columns (e.g., 3 µm) facilitates faster separations in Ultra-High Performance Liquid Chromatography (UPLC) applications, which are also scalable for preparative purposes and pharmacokinetic studies sielc.com.

Column Chromatography in its broader sense, including silica (B1680970) gel column chromatography, is frequently used for the purification of this compound and related flavone (B191248) derivatives during synthetic processes rsc.orgmdpi.com. For instance, purification of propargylic alcohols, intermediates in the synthesis of certain compounds, has been achieved using silica gel column chromatography with eluent mixtures like ethyl acetate (B1210297) and petroleum ether rsc.org. Similarly, flavone-3-carboxamides have been purified using silica gel column chromatography with various eluent mixtures mdpi.com.

Table 1: Common Chromatographic Parameters for this compound Analysis

| Technique | Column Type | Mobile Phase Components | Application | Reference |

| RP-HPLC | Newcrom R1, Newcrom C18 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Separation, Quantification, Pharmacokinetics, Impurity Isolation | sielc.com |

| Silica Gel Column Chromatography | Silica gel 60 | Ethyl Acetate, Petroleum Ether, Dichloromethane, Methanol, n-Hexane | Purification of this compound and related flavone derivatives | rsc.orgmdpi.com |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide critical information regarding the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, is a cornerstone for confirming the chemical structure of this compound and its derivatives nih.gov. For example, the structures of various flavone derivatives, including 7-hydroxyflavone (B191518) (a related compound), have been confirmed using ¹H and ¹³C NMR spectroscopy nih.gov. Specific signals in the NMR spectra, such as methyl and methylene (B1212753) signals in ¹H NMR and saturated carbon signals in ¹³C NMR, provide definitive evidence of the compound's identity and the successful introduction of specific fragments nih.gov.

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is essential for determining the exact molecular weight and elemental composition of this compound, thereby confirming its identity and assessing purity nih.gov. Electron Ionization–Mass Spectrometry (EI-MS) and Quadrupole Time-of-Flight (Q-TOF) LC/MS systems with electrospray ionization are employed for obtaining mass-to-charge ratio (m/z) and relative intensities mdpi.com. Predicted collision cross-section (CCS) values for this compound adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) are also available, which can be useful in ion mobility-mass spectrometry applications for structural characterization uni.lu.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy are also utilized for the characterization of this compound nih.gov. UV-Vis spectra provide information about the electronic transitions within the molecule, often indicative of conjugated systems present in flavones. IR spectroscopy, particularly FTIR, reveals characteristic functional groups present in the this compound structure, aiding in its identification and purity assessment nih.gov.

Table 2: Spectroscopic Methods for this compound Characterization

| Spectroscopic Method | Information Provided | Example Application | Reference |

| ¹H NMR Spectroscopy | Proton environment, connectivity | Confirmation of chemical structure, identification of functional groups | nih.gov |

| ¹³C NMR Spectroscopy | Carbon skeleton, functional group types | Confirmation of chemical structure, identification of carbon environments | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight, elemental composition | Confirmation of identity, purity assessment | nih.gov |

| Electron Ionization–Mass Spectrometry (EI-MS) | Mass-to-charge ratio, fragmentation patterns | Characterization of compounds | mdpi.com |

| UV-Vis Spectroscopy | Electronic transitions, conjugation | Compound identification, purity assessment | nih.gov |

| Infrared (IR) Spectroscopy | Functional group identification | Compound identification, purity assessment | nih.gov |

Development and Validation of Bio-analytical Assays for Biological Matrices

The development and validation of bio-analytical assays are critical for the quantitative measurement of this compound in biological matrices, such as plasma, urine, serum, whole blood, cerebrospinal fluid (CSF), and various animal tissues evotec.com. These assays are fundamental for pharmacokinetic studies and other biological investigations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are the primary techniques for bio-analytical quantification of this compound due to their high sensitivity and selectivity evotec.com. The development of these methods requires a thorough understanding of the structural and physicochemical properties of this compound to optimize chromatographic separation and sample preparation techniques evotec.com. Sample preparation methods for biological matrices often involve techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the complex matrix.

The validation of bio-analytical methods adheres to stringent guidelines, assessing fundamental parameters such as accuracy, precision, linearity, sensitivity, selectivity, recovery, and stability evotec.com. These parameters ensure that the method is reliable and reproducible for its intended analytical application in biological samples. Generic LC-MS/MS optimization and analysis procedures are often employed for routine screening of compounds, ensuring high-quality optimization evotec.com.

Table 3: Key Parameters in Bio-analytical Assay Validation

| Parameter | Description | Importance | Reference |

| Accuracy | Closeness of measured value to true value | Ensures reliable quantification | evotec.com |

| Precision | Reproducibility of measurements | Indicates consistency of results | evotec.com |

| Linearity | Proportionality of response to analyte concentration | Defines the working range of the assay | evotec.com |

| Sensitivity | Lowest concentration detectable/quantifiable | Determines the assay's lower limit of detection/quantification | evotec.com |

| Selectivity | Ability to measure analyte in presence of other components | Minimizes interference from matrix components | evotec.com |

| Recovery | Efficiency of analyte extraction from matrix | Assesses sample preparation effectiveness | evotec.com |

| Stability | Analyte integrity over time and conditions | Ensures reliable results during sample handling and storage | evotec.com |

Application of Green Chemistry Principles in Analytical Method Development

The integration of Green Analytical Chemistry (GAC) principles into this compound research aims to minimize the environmental footprint and enhance the safety of analytical procedures. GAC emphasizes reducing the use of hazardous reagents, minimizing waste generation, and promoting sustainable chemical analysis mdpi.comresearchgate.netbiotech-asia.orgresearchgate.net.

Key strategies in GAC include:

Replacement of Toxic Reagents and Solvents: Prioritizing the use of safer, less hazardous alternatives to traditional organic solvents. Examples include water-based solvent systems and supercritical carbon dioxide mdpi.comresearchgate.netacs.org.

Miniaturization of Procedures: Reducing the scale of analytical operations to minimize the volume of chemicals consumed and the amount of waste generated biotech-asia.orgresearchgate.net.

Automation of Processes: Enhancing efficiency and reducing human exposure to hazardous substances through automated analytical workflows mdpi.combiotech-asia.orgresearchgate.net.

Waste Prevention and Minimization: Designing methods to prevent waste generation at the source, rather than treating it after formation researchgate.netacs.org. This includes optimizing sample size and the number of samples analyzed researchgate.netacs.org.

Energy Efficiency: Developing analytical methods that require less energy consumption mdpi.combiotech-asia.org.

Real-Time Analysis: Implementing in-process monitoring to detect and address inefficiencies or hazardous by-products before they escalate, preventing pollution at its source mdpi.combiotech-asia.orgresearchgate.netacs.org.

While specific green analytical methods for this compound are not extensively detailed in the provided search results, the general principles of GAC are highly applicable. For instance, the transition from phosphoric acid to formic acid in HPLC mobile phases for MS compatibility aligns with green chemistry principles by potentially reducing the environmental impact of the mobile phase sielc.com. The ongoing development of analytical methods for this compound would benefit from adopting green metrics and assessment tools like Eco-Scale or the Green Analytical Procedure Index (GAPI) to quantify and improve their environmental friendliness researchgate.netacs.org.

Table 4: Green Chemistry Principles Applied to Analytical Method Development

| Principle | Description | Relevance to this compound Research | Reference |

| Waste Prevention | Design methods to minimize waste generation. | Optimizing sample size and reagent consumption in this compound analysis. | researchgate.netacs.org |

| Safer Solvents & Auxiliaries | Use less hazardous solvents and auxiliary substances. | Exploring water-based or supercritical CO₂ mobile phases for this compound chromatography. | mdpi.comresearchgate.netacs.org |

| Design for Energy Efficiency | Minimize energy requirements for analytical processes. | Utilizing energy-efficient instrumentation and optimized heating/cooling in sample preparation. | mdpi.combiotech-asia.org |

| Real-Time Analysis for Pollution Prevention | Develop in-process monitoring to prevent hazardous substance formation. | Implementing online monitoring during this compound synthesis or stability studies. | biotech-asia.orgresearchgate.netacs.org |

| Inherently Safer Chemistry | Minimize the potential for chemical accidents. | Choosing less toxic reagents and safer handling procedures for this compound and its intermediates. | acs.org |

| Miniaturization | Reduce the scale of analytical procedures. | Developing micro-scale chromatographic or spectroscopic methods for this compound. | biotech-asia.orgresearchgate.net |

| Automation | Automate analytical processes. | Implementing automated sample preparation and injection systems for this compound analysis. | mdpi.combiotech-asia.orgresearchgate.net |

Future Research Directions and Translational Perspectives

Identification of Undiscovered Biological Targets and Pathways

Despite its historical use, the complete spectrum of Efloxate's biological targets and the intricate pathways it modulates remain to be fully characterized. While this compound is known to bind to Staphylococcus aureus sortase A, indicating potential antibacterial mechanisms medchemexpress.com, its broader interactions within bacterial systems warrant further investigation. More recently, this compound has been identified as a potential repurposable drug with antiviral activity against SARS-CoV-2, where it is proposed to interfere with viral entry, potentially through binding to AAK1 kinase proquest.combiorxiv.orgresearchgate.net. This discovery opens avenues for in-depth studies to confirm and elaborate on this specific target and to identify other host factors or viral proteins that this compound may interact with.

Further research should employ advanced proteomic and biochemical screening techniques to identify novel direct and indirect protein targets. Given its flavone (B191248) structure, this compound may interact with a range of enzymes, receptors, and signaling molecules, similar to other flavonoids known for their diverse pharmacological activities, including anti-inflammatory and antioxidant effects researchgate.net. Elucidating these undiscovered targets and their downstream signaling cascades will provide a comprehensive understanding of this compound's mechanistic actions beyond its vasodilatory effects, potentially revealing new therapeutic applications in areas such as inflammation, oxidative stress-related diseases, and infectious diseases.

Rational Design and Synthesis of this compound Analogues with Enhanced Selectivity or Potency

For instance, understanding the structural determinants responsible for its vasodilatory action, sortase A binding, or antiviral activity could guide the synthesis of analogues tailored for specific therapeutic outcomes. This approach could lead to compounds with reduced off-target effects, enhanced bioavailability, or improved metabolic stability. Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can play a pivotal role in predicting the binding modes of potential analogues and guiding synthetic efforts, thereby accelerating the discovery of more effective and selective this compound-derived compounds.

Exploration of this compound's Role in Emerging Therapeutic Areas

The expanding understanding of this compound's biological activities suggests its potential utility in emerging therapeutic areas beyond its traditional cardiovascular indications. Its identification as a repurposable drug for COVID-19 highlights its antiviral potential, warranting further investigation into its efficacy against other viral pathogens biorxiv.orgresearchgate.netmdpi.com. The proposed mechanism of interfering with viral entry presents a promising strategy for developing broad-spectrum antiviral agents.

Furthermore, this compound's reported antioxidant properties, described as a "very strong oxidation inhibitor" with an ability "more than ten times of vitamin-E," suggest its relevance in treating diseases characterized by oxidative stress google.com. Its capacity to suppress inflammatory biological enzymes and promote wound healing also points towards applications in inflammatory disorders and tissue repair google.com. Future research could explore its role in neurodegenerative diseases, metabolic disorders, or certain dermatological conditions where oxidative stress and inflammation are key pathological drivers.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A holistic understanding of this compound's effects necessitates the integration of multi-omics data, encompassing genomics, proteomics, and metabolomics. This approach can provide a comprehensive view of how this compound perturbs biological systems at a global level. For example, in the context of its antiviral activity against SARS-CoV-2, metabolomics studies have been instrumental in understanding metabolic deregulation during infection, and integrating this compound's effects on these metabolic pathways could reveal crucial insights into its antiviral mechanism researchgate.net.

Transcriptomic analyses can identify changes in gene expression profiles in response to this compound treatment, while proteomic studies can pinpoint alterations in protein abundance and post-translational modifications. Metabolomic profiling can reveal shifts in cellular metabolic states. By integrating these diverse datasets, researchers can construct detailed networks of this compound's interactions, identify key biomarkers of its activity, and predict potential off-target effects, thereby facilitating a more complete mechanistic understanding and informing future drug development strategies.

Potential for Combination Therapies and Synergistic Interactions

Exploring this compound's potential in combination therapies represents a significant translational perspective. Given its established role as a vasodilator, this compound could be synergistically combined with other cardiovascular agents to enhance therapeutic outcomes or reduce individual drug dosages and associated side effects. For instance, it has been mentioned in patent literature as a component in combination therapies for cardiovascular disease alongside aldosterone (B195564) receptor antagonists and neutral endopeptidase inhibitors google.comgoogleapis.com.

Beyond cardiovascular applications, the diverse biological activities of this compound suggest its utility in combination with drugs targeting different pathways in complex diseases. For example, its anti-inflammatory and antioxidant properties could complement existing therapies for chronic inflammatory conditions. Its potential as an antiviral agent could lead to combination strategies with other antiviral drugs to combat drug resistance or achieve broader efficacy. This compound has also been explored as a vasodilator in combination therapy for hair loss treatment with stem cell factors google.com. Future research should focus on preclinical and clinical studies to identify optimal combination regimens, assess synergistic interactions, and evaluate the safety and efficacy of such multifaceted therapeutic approaches.

Q & A

Q. What criteria validate the reproducibility of this compound’s anti-inflammatory effects in independent labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。